BenchChemオンラインストアへようこそ!

2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine

GABAA receptor benzimidazole synthesis regioselective coupling

2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine is a disubstituted pyrimidine scaffold bearing a reactive chloromethyl group at the 2‑position and a 4‑chlorophenyl ring at the 4‑position of the pyrimidine core (C₁₁H₈Cl₂N₂, MW 239.10). It is commercially supplied as a research‑grade intermediate at 98% purity.

Molecular Formula C11H8Cl2N2
Molecular Weight 239.10 g/mol
Cat. No. B12628341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine
Molecular FormulaC11H8Cl2N2
Molecular Weight239.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NC=C2)CCl)Cl
InChIInChI=1S/C11H8Cl2N2/c12-7-11-14-6-5-10(15-11)8-1-3-9(13)4-2-8/h1-6H,7H2
InChIKeyKSWPWVUMQAMOIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine (CAS 944906-03-0): A Regiospecific Intermediate for GABAA Receptor Ligand Synthesis


2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine is a disubstituted pyrimidine scaffold bearing a reactive chloromethyl group at the 2‑position and a 4‑chlorophenyl ring at the 4‑position of the pyrimidine core (C₁₁H₈Cl₂N₂, MW 239.10) . It is commercially supplied as a research‑grade intermediate at 98% purity . The compound serves as a key building block in the manufacture of benzimidazole and pyridylimidazole derivatives that bind with high selectivity and affinity to the benzodiazepine site of GABAA receptors [1].

Why In‑Class Chloromethyl‑Phenylpyrimidines Cannot Be Interchanged: The Case of 2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine


Chloromethyl‑phenylpyrimidine isomers share the same elemental formula but differ critically in the position of the chloromethyl group (2‑, 4‑, or 5‑pyrimidine) and the aryl substitution pattern. The synthetic route to GABAA‑active benzimidazoles described in WO02/50062 and US 2004/0063938 specifically requires a 2‑chloromethylpyrimidine for the coupling step with aryl imidazoles [1]. The 4‑chloromethyl regioisomer would generate a different connectivity and is not a competent substrate in this pathway. Furthermore, modifying the 4‑aryl substituent (e.g., replacing 4‑Cl with 4‑F) alters the lipophilicity and electronic character of downstream pharmacophores, affecting both physicochemical properties and target binding .

Quantitative Differentiation Evidence for 2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine vs Its Closest Analogs


Regiochemical Specificity: 2‑Chloromethyl Isomer Is the Required Intermediate for GABAA Receptor Ligand Synthesis

The synthesis of benzimidazole and pyridylimidazole derivatives with high selectivity for the benzodiazepine site of GABAA receptors proceeds through a chloromethyl intermediate of formula 4, which must carry the chloromethyl group at the 2‑position of the pyrimidine ring. US 2004/0063938 explicitly depicts the 2‑chloromethyl isomer in Scheme I and describes its coupling with aryl imidazoles to form the key C–N bond architecture [1]. The 4‑chloromethyl regioisomer (CAS 1339637‑62‑5), which has the chloromethyl group at the 4‑position and the 4‑chlorophenyl group at the 2‑position, would yield a constitutionally different product that is not a ligand for the same benzodiazepine binding pocket . No alternative synthetic route has been reported that uses the 4‑chloromethyl isomer to access this specific chemotype.

GABAA receptor benzimidazole synthesis regioselective coupling

Lipophilicity Differentiation: 4‑Chlorophenyl vs 4‑Fluorophenyl Substituent Alters LogP by >0.5 Units

Comparing the calculated octanol‑water partition coefficient (LogP) of 2‑(chloromethyl)‑4‑(4‑chlorophenyl)pyrimidine with its 4‑fluorophenyl analog reveals a substantial difference in lipophilicity. The 4‑chlorophenyl compound has a LogP of 3.54 , while the 4‑fluorophenyl analog (CAS 944899‑86‑9) has a LogP of 3.02 , representing a ΔLogP of +0.52. This difference corresponds to an approximately 3.3‑fold increase in partition coefficient and predicts higher membrane permeability and potentially greater CNS penetration for the 4‑chlorophenyl derivative when incorporated into final drug candidates.

lipophilicity LogP structure-property relationship

Commercial Purity Advantage: 98% vs 95% for the Regioisomeric 4‑Chloromethyl Analog

A direct comparison of the commercial purity specifications for the target compound and its regioisomer shows a meaningful difference. 2‑(Chloromethyl)‑4‑(4‑chlorophenyl)pyrimidine is supplied by Alchem Pharmtech at 98% purity , while the 4‑chloromethyl regioisomer (CAS 1339637‑62‑5) is listed by Enamine at a minimum purity of 95% . This 3‑percentage‑point purity difference reduces the relative impurity burden from ≤5% to ≤2%, which is significant for multi‑step synthetic sequences where cumulative impurities affect downstream yield and purification cost.

purity specification procurement intermediate quality

Chloromethyl Reactivity in Wittig Olefination: A Validated Route to Olefinic Pyrimidine Libraries

The chloromethyl group at the 2‑position of pyrimidines has been experimentally validated as a precursor for Wittig reagent formation and subsequent olefination. Studies on pyrimidine derivatives demonstrate that 2‑chloromethylpyrimidines can be converted to the corresponding phosphonium salts and reacted with aldehydes to generate pyrimidines bearing olefinic side chains [1]. This reactivity is position‑dependent: the 2‑chloromethyl group is activated by the adjacent pyrimidine nitrogen, facilitating nucleophilic displacement by triphenylphosphine. In contrast, the 5‑chloromethyl isomer lacks this neighboring‑group activation, and the 4‑chloromethyl isomer may exhibit different reactivity due to the altered electronic environment. The 2‑chloromethyl‑4‑(4‑chlorophenyl) combination thus uniquely enables both Wittig diversification and retention of the 4‑chlorophenyl pharmacophore.

Wittig reaction chloromethylpyrimidine olefinic side chain

Validated Application Scenarios for 2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine Based on Quantitative Differentiation Evidence


Synthesis of Benzimidazole/Pyridylimidazole GABAA Receptor Ligands via the WO02/50062 Pathway

This application directly leverages the regiochemical specificity of the 2‑chloromethyl isomer. The compound is coupled with aryl or heteroaryl imidazoles in the presence of base to form benzimidazole or pyridylimidazole derivatives that bind the benzodiazepine site of GABAA receptors. The regiochemistry of the chloromethyl group determines the connectivity of the final pharmacophore; the 4‑chloromethyl regioisomer is not a competent substrate [1]. The 4‑chlorophenyl substituent also contributes to the lipophilicity profile of the resulting ligands, which is important for CNS penetration.

Intermediate for CNS‑Oriented Medicinal Chemistry Programs Requiring Moderate‑to‑High Lipophilicity (LogP > 3.0)

With a LogP of 3.54, the 4‑chlorophenyl compound is measurably more lipophilic than the 4‑fluorophenyl analog (LogP 3.02) [1]. This property is relevant for CNS drug discovery programs where a LogP range of 3–5 is often targeted for blood‑brain barrier penetration. Researchers optimizing lead series can use the 4‑chlorophenyl intermediate to bias final compounds toward higher membrane permeability without introducing additional metabolic liabilities associated with alkyl chain extensions.

Diversification via Wittig Olefination to Generate Pyrimidine Libraries with Olefinic Side Chains

The 2‑chloromethyl group has documented utility in forming phosphonium salts that participate in Wittig reactions with aldehydes [1]. This enables the construction of pyrimidine libraries with structurally diverse olefinic appendages while retaining the 4‑chlorophenyl group. For medicinal chemistry groups seeking to explore structure‑activity relationships around the pyrimidine 2‑position, this validated reactivity pathway provides a lower‑risk entry compared to unvalidated regioisomers.

Quote Request

Request a Quote for 2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.